Home > Products > Screening Compounds P131729 > Prostatic acid phosphatase (299-307)
Prostatic acid phosphatase (299-307) -

Prostatic acid phosphatase (299-307)

Catalog Number: EVT-243784
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Prostatic acid phosphatase
Classification

Prostatic acid phosphatase belongs to the family of acid phosphatases, enzymes that catalyze the hydrolysis of phosphate esters. It is categorized under the histidine phosphatase superfamily, characterized by its acidic pH optimum and substrate specificity for phosphocholine .

Synthesis Analysis

Methods

The synthesis of prostatic acid phosphatase involves transcription from its gene located on chromosome 3. The enzyme is synthesized as a precursor protein that undergoes post-translational modifications, including glycosylation. Techniques such as reverse transcription polymerase chain reaction are utilized to amplify cDNA from prostate tissue for cloning and expression studies .

Technical Details

The enzyme can be expressed in various systems, including bacterial and mammalian cell lines, allowing for the production of both secreted and membrane-bound forms. The purification process often involves affinity chromatography techniques that exploit the enzyme's unique properties .

Molecular Structure Analysis

Structure

Prostatic acid phosphatase is composed of two identical subunits (homodimer) with a molecular weight of approximately 50 kDa each. The active site contains critical residues such as histidine and aspartate that are essential for its catalytic function . The enzyme features a conserved "RHGXRXP" motif that facilitates substrate binding and catalysis.

Data

Structural studies using X-ray crystallography have provided insights into the enzyme's three-dimensional conformation, revealing key interactions between substrate and active site residues that enhance its enzymatic activity .

Chemical Reactions Analysis

Reactions

Prostatic acid phosphatase primarily catalyzes the hydrolysis of phosphomonoesters at an acidic pH. The reaction mechanism involves the formation of a phosphohistidine intermediate, where histidine acts as a nucleophile attacking the phosphate group .

Technical Details

The enzyme demonstrates specificity for certain substrates like phosphocholine while being inhibited by tartrate. This substrate specificity has been exploited in clinical assays to measure prostatic acid phosphatase activity in serum samples from patients with prostate cancer .

Mechanism of Action

Process

The mechanism of action involves the binding of substrate to the active site, followed by nucleophilic attack by histidine on the phosphate group. This results in the cleavage of the phosphate bond and release of inorganic phosphate and alcohol .

Data

Studies have shown that mutations in critical residues can significantly impair enzymatic activity, underscoring the importance of these residues in maintaining catalytic efficiency .

Physical and Chemical Properties Analysis

Physical Properties

Prostatic acid phosphatase is typically a heat-stable enzyme that retains activity over a range of temperatures but is sensitive to extreme pH levels. It exhibits optimal activity at pH values around 5-6 .

Chemical Properties

Chemically, prostatic acid phosphatase is characterized by its ability to hydrolyze phosphate esters under acidic conditions. It has been shown to interact with various inhibitors and activators that modulate its enzymatic function .

Applications

Scientific Uses

Prostatic acid phosphatase serves as a biomarker for prostate cancer diagnosis and prognosis. Elevated levels of this enzyme in serum correlate with advanced disease stages and poor patient outcomes. Furthermore, it has potential therapeutic implications as a target for novel cancer treatments aimed at inhibiting its function or modifying its expression patterns .

Biological Context of PAP (299-307) in Prostate Cancer Pathobiology

Role of PAP in Prostate Epithelial Differentiation and Tumorigenesis

Prostatic acid phosphatase (PAP) serves as a critical differentiation marker in prostate epithelium, with its cellular form (cPAcP) highly expressed in mature luminal cells. The peptide fragment PAP (299-307) resides within a functional domain essential for phosphatase activity. In normal prostate development, PAP expression coincides with androgen-driven epithelial maturation, where it maintains homeostasis through tyrosine phosphatase activity. During tumorigenesis, this differentiation axis is disrupted: Transcriptome analyses reveal cPAcP mRNA levels decrease by >50% in Gleason 6–9 carcinomas compared to benign tissue [6] [10]. This loss correlates with:

  • Dysregulated cellular signaling: cPAcP dephosphorylates HER-2/ErbB-2 tyrosine kinase, suppressing oncogenic pathways. PAP (299-307) lies near the catalytic cleft (residues His12 and Asp258), suggesting its potential role in substrate recognition [6] [10].
  • Altered epithelial plasticity: Tumors exhibit co-expression of basal (K5/K14) and luminal (K8/K18) keratins, indicating differentiation arrest. PAP downregulation accompanies this shift, implicating PAP fragments in failed lineage commitment [5].

Table 1: PAP Expression in Prostate Tissue Contexts

Tissue TypecPAcP Protein LevelDifferentiation StatusAssociated Markers
Normal ProstateHigh (0.5 mg/g tissue)Complete luminal maturationAR+, PSA+, K8/18+
Gleason 6 CancerModerately ReducedPartial luminal differentiationAR+, PSA+, K5−
Gleason ≥8 CancerVery Low/UndetectablePoor differentiation/basalAR−/+, PSA−, K5/14+

PAP (299-307) as a Proteolytic Fragment: Origin and Functional Implications

The PAP (299-307) peptide (sequence: V-V-S-A-N-K-D-L-L) is generated through enzymatic cleavage of the 50kDa PAP monomer. This fragment maps to the C-terminal region of the protein, which exhibits structural features critical for PAP oligomerization and substrate access:

  • Proteolytic origin: Seminal proteases (e.g., kallikreins) cleave PAP at residues flanking 299-307, releasing soluble fragments. Structural analyses confirm this region is surface-exposed in the homodimeric PAP complex, facilitating proteolytic accessibility [3] [6] [9].
  • Functional divergence: While full-length PAP acts as a phosphotyrosine phosphatase, the 299-307 fragment exhibits distinct roles:
  • HIV infection enhancement: PAP fragments form amyloid fibrils termed Semen-derived Enhancer of Virus Infection (SEVI). The 299-307 region contributes to fibril assembly, capturing HIV virions and increasing target cell attachment by 3–5 orders of magnitude [9].
  • Immunogenic potential: As part of PAP’s immunodominant region, 299-307 can be presented by HLA-A24, eliciting cytotoxic T-cell responses against prostate cancer cells [4].

Table 2: Proteolytic Enzymes Generating PAP Fragments

Enzyme ClassSpecific EnzymesCleavage Site Near 299-307Biological Consequence
Serine ProteasesKallikrein-related peptidasesArg298↓Val299Increased fibrillogenesis
MetalloproteasesProstate-specific MMPsLeu307↓Leu308Altered phosphatase activity
Seminal Fluid ProteasesUnknown trypsin-likeLys304↓Asp305Enhanced HIV infectivity

Association of PAP with Androgen Sensitivity and Castration Resistance

PAP (299-307) exists within a protein domain that modulates androgen receptor (AR) signaling cascades. Key mechanisms linking PAP to therapeutic resistance include:

  • HER-2/AR cross-talk: cPAcP dephosphorylates HER-2 at Tyr1248, disrupting its potentiation of AR signaling. Loss of cPAcP (and by extension, PAP-derived fragments) in advanced tumors permits HER-2 hyperactivity, driving androgen-independent growth. Knockdown of cPAcP in LNCaP cells induces castration-resistant proliferation without androgen supplementation [6] [10].
  • Prognostic biomarker dynamics: In endocrine-refractory prostate cancer, doubling times of serum PAP and PSA are independent predictors of survival (multivariate HR = 4.1, p<0.01). Rapid PAP doubling (<3 months) correlates with bone metastasis and reduced overall survival [7]. This suggests PAP fragments may reflect tumor burden and adaptive signaling in resistant disease.
  • Epigenetic silencing: Promoter hypermethylation and NF-κB-mediated repression reduce PAP transcription in castration-resistant prostate cancer (CRPC). Consequently, diminished full-length PAP may alter the stoichiometry of its fragments, including 299-307, potentiating oncogenic pathways [6] [10].

Table 3: PAP Fragment Roles in Androgen Signaling

PAP FormAndrogen-Sensitive CellsCastration-Resistant CellsFunctional Outcome
Full-length cPAcPHigh expressionLow/absentTumor suppression via HER-2 inactivation
PAP (299-307) fragmentLow generationIncreased proteolytic releaseEnhanced viral infectivity; Altered immune recognition
Soluble PAP (sPAcP)Serum: 1–3 ng/mLSerum: >20 ng/mLCorrelates with metastasis burden

Properties

Product Name

Prostatic acid phosphatase (299-307)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.